molecular formula C20H15FN4O3S B11435888 3-(4-fluorophenyl)-8-(3-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-fluorophenyl)-8-(3-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11435888
M. Wt: 410.4 g/mol
InChI Key: QSOLFJXNEGSZHU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-8-(3-nitrophenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex heterocyclic compound It features a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with fluorophenyl and nitrophenyl groups, and a carbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-8-(3-nitrophenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzoyl chloride with ammonium thiocyanate in the presence of a phase transfer catalyst like tetrabutylammonium bromide can yield intermediate thiadiazine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-8-(3-nitrophenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield 3-(4-fluorophenyl)-8-(3-aminophenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile.

Scientific Research Applications

3-(4-Fluorophenyl)-8-(3-nitrophenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-8-(3-nitrophenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can inhibit or modulate the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-8-(3-nitrophenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
  • 3-(4-Methylphenyl)-8-(3-nitrophenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-8-(3-nitrophenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15FN4O3S

Molecular Weight

410.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-8-(3-nitrophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C20H15FN4O3S/c21-14-4-6-15(7-5-14)23-11-24-19(26)9-17(18(10-22)20(24)29-12-23)13-2-1-3-16(8-13)25(27)28/h1-8,17H,9,11-12H2

InChI Key

QSOLFJXNEGSZHU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)CN(CS2)C3=CC=C(C=C3)F)C#N)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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